2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime
Brand Name: Vulcanchem
CAS No.: 122378-96-5
VCID: VC0053048
InChI: InChI=1S/C21H27N3O.ClH/c1-23-13-15-24(16-14-23)17-21(22-25)20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18;/h2-6,9-12,25H,7-8,13-17H2,1H3;1H/b22-21+;
SMILES: CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl
Molecular Formula: C21H28ClN3O
Molecular Weight: 373.9 g/mol

2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime

CAS No.: 122378-96-5

Main Products

VCID: VC0053048

Molecular Formula: C21H28ClN3O

Molecular Weight: 373.9 g/mol

2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime - 122378-96-5

CAS No. 122378-96-5
Product Name 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime
Molecular Formula C21H28ClN3O
Molecular Weight 373.9 g/mol
IUPAC Name (NZ)-N-[2-(4-methylpiperazin-1-yl)-1-[4-(2-phenylethyl)phenyl]ethylidene]hydroxylamine;hydrochloride
Standard InChI InChI=1S/C21H27N3O.ClH/c1-23-13-15-24(16-14-23)17-21(22-25)20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18;/h2-6,9-12,25H,7-8,13-17H2,1H3;1H/b22-21+;
Standard InChIKey GHQULUHUJBVDNH-QUABFQRHSA-N
Isomeric SMILES CN1CCN(CC1)C/C(=N\O)/C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl
SMILES CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl
Canonical SMILES CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl
Synonyms 2-(4-methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime
MCI 727
MCI-727
PubChem Compound 9576874
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator